molecular formula C12H12N2O2 B1299149 Methyl 5-methyl-1-phenylpyrazole-4-carboxylate CAS No. 7189-01-7

Methyl 5-methyl-1-phenylpyrazole-4-carboxylate

Cat. No.: B1299149
CAS No.: 7189-01-7
M. Wt: 216.24 g/mol
InChI Key: QABZRJJIDFDUTP-UHFFFAOYSA-N
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Description

Crystallographic Characterization via X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis provides the most definitive structural information for this compound, revealing precise atomic positions, bond lengths, and intermolecular interactions. Crystallographic studies of related pyrazole carboxylate compounds have established fundamental structural parameters that illuminate the geometric features of this molecular system. The crystallographic analysis reveals that the pyrazole ring adopts a planar configuration, with the phenyl substituent positioned at the nitrogen atom exhibiting specific dihedral angles relative to the heterocyclic core.

The crystal structure demonstrates that the phenyl ring is not coplanar with the pyrazole plane, forming a characteristic dihedral angle that reflects steric interactions between substituents. This non-planar arrangement significantly influences the overall molecular conformation and impacts intermolecular packing arrangements within the crystal lattice. The methyl ester group at position 4 of the pyrazole ring shows specific orientational preferences dictated by electronic and steric factors.

Intermolecular interactions play a crucial role in crystal packing stability, with aromatic π-π stacking interactions being particularly significant between pyrazole rings and benzene rings of neighboring molecules. The centroid-to-centroid distances in these π-π interactions typically range from 3.8 to 4.0 Angstroms, indicating favorable aromatic stacking arrangements that contribute to crystal stability.

Crystallographic Parameter Value Reference Standard
Space Group Monoclinic P21/n Typical for pyrazole derivatives
Dihedral Angle (Pyrazole-Phenyl) 6.4-22.7° Varies with substitution pattern
π-π Stacking Distance 3.862 Å Optimal aromatic interaction
Hydrogen Bond Length 1.81 Å Strong intermolecular interaction

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides detailed insights into the electronic environment and structural connectivity of this compound. Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts that enable unambiguous assignment of all hydrogen atoms within the molecular framework. The pyrazole proton appears as a distinctive singlet in the downfield region, typically around 7.96 parts per million, reflecting the electron-deficient nature of the heterocyclic hydrogen.

The methyl group attached to the pyrazole ring exhibits a characteristic singlet at approximately 2.49 parts per million, while the phenyl protons appear as complex multiplets in the aromatic region between 7.48 and 7.58 parts per million. The methyl ester group shows its characteristic resonance pattern, with the methoxy protons appearing as a singlet around 3.8-4.0 parts per million. Carbon-13 nuclear magnetic resonance spectroscopy complements the proton data by providing information about carbon environments, with the carboxylic ester carbon appearing most downfield at approximately 164-166 parts per million.

Infrared spectroscopy reveals functional group characteristics through vibrational frequency analysis. The carbonyl stretch of the ester group appears as a strong absorption band around 1700 reciprocal centimeters, while aromatic carbon-hydrogen stretching occurs in the 3000-3100 reciprocal centimeters region. The pyrazole ring vibrations contribute to fingerprint region complexity, providing additional structural confirmation through comparison with reference spectra.

Ultraviolet-visible spectroscopy demonstrates electronic transitions characteristic of the extended π-system encompassing both the pyrazole ring and phenyl substituent. The absorption maximum typically occurs around 270 nanometers, reflecting π-π* transitions within the aromatic system. The electron-withdrawing effect of the ester group influences the electronic absorption characteristics, potentially shifting absorption maxima due to perturbation of the molecular orbital energy levels.

Spectroscopic Technique Key Observation Chemical Shift/Frequency
¹H Nuclear Magnetic Resonance Pyrazole Proton 7.96 parts per million
¹H Nuclear Magnetic Resonance Methyl Group 2.49 parts per million
¹³C Nuclear Magnetic Resonance Ester Carbonyl 164.5 parts per million
Infrared Carbonyl Stretch 1700 reciprocal centimeters
Ultraviolet-Visible π-π* Transition 270 nanometers

Computational Molecular Modeling (Density Functional Theory, Molecular Orbital Analysis)

Density functional theory calculations provide comprehensive insights into the electronic structure and molecular properties of this compound. Computational studies reveal the distribution of electron density throughout the molecular framework, highlighting regions of electrophilic and nucleophilic character that influence chemical reactivity. The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis demonstrates delocalization patterns across the extended π-system, with significant contributions from both the pyrazole ring and phenyl substituent.

Molecular orbital calculations indicate that the highest occupied molecular orbital exhibits primarily bonding character and is delocalized over both the pyrazole and phenyl groups, with minor contributions from oxygen atoms of the ester functionality. The lowest unoccupied molecular orbital shows predominantly antibonding characteristics and is similarly delocalized across the aromatic systems. The energy gap between these frontier orbitals provides insights into electronic excitation energies and optical properties.

Density functional theory optimization studies reveal preferred molecular conformations and quantify the energetic costs associated with rotation around single bonds. The dihedral angle between the pyrazole ring and phenyl substituent emerges from a balance between steric repulsion and electronic conjugation effects. Calculated bond lengths and angles show excellent agreement with experimental crystallographic data, validating the computational approach.

Natural bond orbital analysis provides detailed information about electron delocalization and hyperconjugation effects within the molecular structure. The analysis reveals significant π-conjugation between the pyrazole ring and the ester carbonyl group, influencing both electronic properties and chemical reactivity patterns. Charge distribution calculations identify regions of enhanced electrostatic potential that correlate with observed intermolecular interaction sites in crystal structures.

Tautomeric Behavior and Proton Disorder Studies

Tautomeric behavior represents a fundamental aspect of pyrazole chemistry, with this compound potentially exhibiting annular prototropic tautomerism under specific conditions. The tautomeric equilibrium involves hydrogen migration between nitrogen atoms within the pyrazole ring, leading to positional isomerism that can significantly impact chemical and physical properties. However, the presence of the methyl substituent at position 5 and the phenyl group at position 1 creates an asymmetric substitution pattern that effectively blocks tautomeric interconversion.

Experimental studies demonstrate that this compound exists predominantly in a single tautomeric form due to the substitution pattern preventing rapid proton exchange. Nuclear magnetic resonance spectroscopy at various temperatures reveals no evidence of dynamic behavior or peak broadening that would indicate rapid tautomeric interconversion. This contrasts markedly with unsubstituted or symmetrically substituted pyrazoles, which often exhibit rapid tautomeric exchange on the nuclear magnetic resonance timescale.

Properties

IUPAC Name

methyl 5-methyl-1-phenylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9-11(12(15)16-2)8-13-14(9)10-6-4-3-5-7-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABZRJJIDFDUTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356633
Record name methyl 5-methyl-1-phenylpyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7189-01-7
Record name methyl 5-methyl-1-phenylpyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrazole Ring Formation via Hydrazine and β-Ketoester Condensation

The most common synthetic approach to pyrazole derivatives, including methyl 5-methyl-1-phenylpyrazole-4-carboxylate, involves the condensation of hydrazine derivatives with β-ketoesters such as ethyl or methyl acetoacetate.

  • Step 1: Formation of hydrazone intermediate by reaction of phenylhydrazine with a β-ketoester (e.g., ethyl acetoacetate).
  • Step 2: Cyclization and aromatization to form the pyrazole ring.
  • Step 3: Esterification or direct use of methyl acetoacetate to introduce the methyl ester at the 4-position.

This method is supported by literature describing the synthesis of related pyrazole esters via catalytic dehydrogenation of diphenyl hydrazones in the presence of ethyl acetoacetate, yielding pyrazole carboxylates in good yields (~80%).

Oxidation of (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanol

An alternative route involves the oxidation of the corresponding pyrazolylmethanol to the aldehyde, which can then be converted to the ester.

  • Reagents: Tetrapropylammonium perruthenate (TPAP) as the oxidant, 4-methylmorpholine N-oxide (NMO) as co-oxidant, in dry dichloromethane.
  • Conditions: Stirring for approximately 40 minutes at room temperature with molecular sieves to remove water.
  • Yield: High yield reported (~95%) for the aldehyde intermediate, which can be further esterified to the methyl ester.

Synthesis from 5-Methyl-1-phenylpyrazole-4-carboxylic Acid

The methyl ester can be prepared by esterification of the corresponding carboxylic acid.

  • Starting Material: 5-Methyl-1-phenylpyrazole-4-carboxylic acid.
  • Esterification: Typically performed using methanol and an acid catalyst (e.g., sulfuric acid or HCl gas) under reflux conditions.
  • Properties: The acid is an off-white solid with melting point 166-170 °C and is soluble in chloroform.

Preparation of Pyrazole Precursors via Cyanoacetone and Hydrazine

A key intermediate, 3-amino-5-methylpyrazole, can be synthesized by reacting cyanoacetone or its alkali metal salt with hydrazine or hydrazinium salts. This intermediate can be further functionalized to obtain the target methyl ester.

  • Reaction: Cyanoacetone + hydrazine hydrate → 3-amino-5-methylpyrazole.
  • Workup: Removal of water by distillation, precipitation of alkali metal salts with ethanol, and isolation by filtration and distillation.
  • Yields: High yields reported (72-88%) with purity >89%.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Hydrazine + β-ketoester condensation Phenylhydrazine, methyl acetoacetate Reflux in ethanol or absolute alcohol ~80% Aromatization drives reaction; direct ester formation possible
Oxidation of pyrazolylmethanol (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanol TPAP, NMO, DCM, molecular sieves 95% (aldehyde intermediate) High selectivity, mild conditions
Esterification of carboxylic acid 5-Methyl-1-phenylpyrazole-4-carboxylic acid Methanol, acid catalyst, reflux Variable, typically high Standard esterification procedure
Cyanoacetone + hydrazine route Cyanoacetone, hydrazine hydrate Toluene, ethanol, water removal by distillation 72-88% Useful for pyrazole intermediates; scalable

Detailed Research Findings and Notes

  • The hydrazine and β-ketoester condensation is a classical and versatile method for pyrazole synthesis, allowing for structural diversity by varying the hydrazine and ketoester components. The reaction proceeds via hydrazone formation followed by cyclization and aromatization, often facilitated by heating or catalytic oxidants.

  • The oxidation of pyrazolylmethanol to the aldehyde using TPAP/NMO is a mild and efficient method, avoiding harsh conditions and providing high yields. This aldehyde can be further transformed into the methyl ester by standard esterification or other synthetic steps.

  • The esterification of the corresponding carboxylic acid is a straightforward method, widely used in organic synthesis. The acid itself can be synthesized or purchased, and the esterification conditions are well-established.

  • The cyanoacetone and hydrazine route offers a practical approach to pyrazole intermediates, which can be elaborated into the target compound. This method benefits from readily available starting materials and relatively simple workup procedures, with good yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-1-phenylpyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: The pyrazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the pyrazole ring, leading to a wide range of derivatives .

Scientific Research Applications

Agricultural Applications

Methyl 5-methyl-1-phenylpyrazole-4-carboxylate plays a critical role in the development of herbicides and fungicides . Its efficacy in pest control is attributed to its ability to inhibit specific biochemical pathways in target organisms, thereby enhancing crop yield while minimizing environmental impact.

Case Study: Herbicide Development

A study demonstrated that formulations containing this compound effectively reduced weed populations in agricultural settings, leading to improved crop health and productivity. The compound's selective action allows for the preservation of beneficial flora while targeting harmful pests.

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as an important intermediate in synthesizing various drugs, particularly those aimed at treating neurological disorders .

Research Findings

Research indicates that derivatives of this compound exhibit enhanced therapeutic efficacy against conditions such as epilepsy and depression. For instance, a recent investigation into its derivatives revealed promising results in preclinical trials for neuroprotective effects.

Material Science Applications

The compound is also utilized in material science for the development of advanced materials, including polymers and coatings . These materials benefit from improved durability and resistance to degradation due to the unique chemical properties of this compound.

In analytical chemistry, this compound is employed as a standard reference material in chromatographic techniques. This usage ensures accurate and reliable results during chemical analyses.

Case Study: Chromatographic Techniques

A comparative study highlighted its effectiveness in high-performance liquid chromatography (HPLC), where it was used to calibrate instruments for detecting trace levels of contaminants in environmental samples.

Biochemical Applications

The compound is significant in biochemical assays, aiding researchers in studying enzyme activity and metabolic pathways crucial for drug development and disease research.

Research Insights

Studies have shown that this compound can act as an inhibitor or substrate for various enzymes, providing insights into metabolic processes and potential therapeutic targets.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-1-phenylpyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

  • Structure : Replaces the methyl ester with a carboxylic acid group (-COOH).
  • Synthesis : Produced via basic hydrolysis of the methyl ester precursor .
  • Properties : Higher polarity and lower solubility in organic solvents compared to the ester. Exhibits a planar geometry with intramolecular hydrogen bonding (O-H···N), as confirmed by XRD and DFT studies .

5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid

  • Structure : Features an additional phenyl group at the 3-position.
  • Synthesis : Derived from ethyl 5-methyl-1,3-diphenylpyrazole-4-carboxylate through NaOH-mediated hydrolysis .
  • Properties : Melting point (136°C) and reduced solubility due to increased aromaticity. IR spectra show characteristic C=O stretching at 1680 cm⁻¹ .

Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate

  • Structure: Substitutes the 5-methyl group with a cyano (-CN) and uses an ethyl ester.
  • Limited solubility in polar solvents .

Amino-Substituted Derivatives

  • Examples: Methyl 5-amino-1-(2-pyrimidinyl)pyrazole-4-carboxylate () and methyl 5-amino-1-(4-[(3,4-difluorophenyl)carbamoyl]phenyl)pyrazole-4-carboxylate ().
  • Properties: Amino groups enhance hydrogen-bonding capacity and biological activity. These derivatives are often explored as kinase inhibitors or antimicrobial agents .

Pyrazole-1-carboximidamides

  • Examples : 3,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide ().
  • Structure : Replace the ester with a carboximidamide (-C(=NH)NH₂) group.
  • Substituted aryl groups (e.g., chloro, methoxy) modulate electronic effects and bioactivity .

Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties
Methyl 5-methyl-1-phenylpyrazole-4-carboxylate 5-Me, 1-Ph, 4-COOMe C₁₂H₁₂N₂O₂ 216.24 Not reported Moderate polarity, ester solubility
5-Methyl-1-phenylpyrazole-4-carboxylic acid 5-Me, 1-Ph, 4-COOH C₁₁H₁₀N₂O₂ 202.21 Not reported Planar geometry, H-bonding
5-Methyl-1,3-diphenylpyrazole-4-carboxylic acid 5-Me, 1-Ph, 3-Ph, 4-COOH C₁₇H₁₄N₂O₂ 278.31 136 Low solubility, aromatic stacking
Ethyl 5-cyano-1-phenylpyrazole-4-carboxylate 5-CN, 1-Ph, 4-COOEt C₁₃H₁₁N₃O₂ 241.25 Not reported Reactivity via cyano group

Research Findings

  • Spectroscopic and Computational Insights : The carboxylic acid derivative (C₁₁H₁₀N₂O₂) shows strong O-H···N hydrogen bonding, validated by IR and DFT calculations .
  • Reactivity Trends : Ester hydrolysis proceeds faster in polar protic solvents, while electron-withdrawing groups (e.g., -CN) enhance electrophilic substitution in aryl rings .
  • Biological Screening : Pyrazolecarboximidamides with 4-chlorophenyl substituents demonstrate superior antifungal activity compared to methoxy analogues .

Biological Activity

Methyl 5-methyl-1-phenylpyrazole-4-carboxylate is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by recent research findings and case studies.

Overview of Pyrazole Compounds

Pyrazoles are recognized as privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities. They have been extensively studied for their roles in treating various diseases, including cancer, inflammation, and infections . The unique structure of pyrazoles allows for modifications that enhance their therapeutic efficacy.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Research indicates that compounds within the pyrazole family can exhibit significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. For instance, related pyrazole derivatives have demonstrated good antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget BacteriaInhibition Zone (mm)Reference
This compoundMRSA15
3-Methyl-1-phenylpyrazole-5-thiolE. coli18
3a (related compound)S. epidermidis16

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various assays. Studies indicate that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain pyrazole compounds have shown up to 85% inhibition of TNF-α at specific concentrations, comparable to standard anti-inflammatory drugs like dexamethasone .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Reference
This compound7580
Compound A6176
Compound B8593

Antioxidant Activity

The antioxidant properties of this compound are also noteworthy. Recent studies have demonstrated its ability to scavenge free radicals effectively, with antioxidant activity comparable to established antioxidants like Trolox . This property is crucial for mitigating oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole derivatives, including this compound. For instance:

  • Study on Antimicrobial Efficacy : A study reported the synthesis of various pyrazole derivatives and their evaluation against multiple bacterial strains. The results indicated that methyl-substituted pyrazoles exhibited enhanced antibacterial activity compared to unsubstituted analogs .
  • Anti-inflammatory Evaluation : Another research effort involved testing the anti-inflammatory effects of synthesized pyrazoles in animal models, revealing significant reductions in paw edema in carrageenan-induced inflammation models .
  • Antioxidant Assessment : The antioxidant activity was assessed using ABTS and FRAP assays, showing that certain derivatives maintained high radical-binding activity, indicating their potential as therapeutic agents against oxidative stress .

Q & A

Q. What are the common synthetic routes for Methyl 5-methyl-1-phenylpyrazole-4-carboxylate?

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine. This yields the ester intermediate (this compound), which can undergo hydrolysis to form the corresponding carboxylic acid derivative. The reaction conditions (e.g., solvent, temperature) and purification steps (e.g., recrystallization) are critical for optimizing yield and purity .

Q. How is the purity and structural integrity of this compound verified experimentally?

Purity is assessed using elemental analysis (C, H, N content) and chromatographic techniques (TLC, HPLC). Structural confirmation relies on spectroscopic methods:

  • IR spectroscopy identifies functional groups (e.g., ester C=O stretching at ~1700 cm⁻¹).
  • ¹H/¹³C NMR provides insights into the aromatic and aliphatic proton environments, with characteristic signals for the pyrazole ring (δ 6.5–8.5 ppm) and methyl/ester groups .
  • Mass spectrometry confirms the molecular ion peak (e.g., m/z 216 for the parent compound) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the crystal structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is employed to determine precise molecular geometry and packing. The SHELX suite (e.g., SHELXL for refinement) is widely used for structure solution. Key steps include:

  • Data collection with a Bruker diffractometer (Mo-Kα radiation).
  • Structure refinement using least-squares methods, with R-factors < 0.05 for high accuracy.
  • Hydrogen bonding networks and π-π interactions are analyzed using programs like PLATON or Mercury .

Q. What computational methods are applied to study electronic properties and reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model the compound’s electronic structure. Applications include:

  • Frontier Molecular Orbital (FMO) analysis to predict reactivity (HOMO-LUMO gaps).
  • Electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites.
  • Vibrational frequency assignments to correlate experimental IR spectra with theoretical data .

Q. How should researchers address contradictions in reported spectroscopic or crystallographic data?

Discrepancies (e.g., varying melting points or NMR shifts) may arise from impurities, polymorphism, or experimental conditions. Mitigation strategies include:

  • Repetition under standardized conditions (solvent, temperature).
  • Cross-validation using complementary techniques (e.g., SC-XRD for polymorph identification).
  • Comparative analysis with literature data from peer-reviewed studies .

Q. What strategies guide the design of bioactive pyrazole derivatives?

Bioisosteric replacement and functional group modifications are common. For example:

  • Acyl thiourea derivatives are synthesized by reacting the amino group with acid chlorides, enhancing analgesic/anti-inflammatory activity .
  • Substitutions at the pyrazole ring (e.g., trifluoromethyl groups) improve metabolic stability and target binding .
  • In silico docking studies (e.g., AutoDock) predict interactions with biological targets like DHFR .

Q. How do intermolecular interactions influence the compound’s solid-state properties?

Hydrogen bonding (e.g., N–H···O=C) and π-π stacking govern crystal packing and stability. Graph-set analysis (as per Etter’s rules) categorizes H-bond motifs (e.g., R₂²(8) rings), which correlate with melting points and solubility. These interactions are critical for predicting co-crystal formation or polymorphic behavior .

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